[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine
Description
Structural Identification and Nomenclature
[2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine is a synthetic organic compound characterized by a benzene ring substituted with three functional groups: a methanamine (-CH2NH2) group, a 4-methylpiperazin-1-yl moiety at position 2, and a trifluoromethyl (-CF3) group at position 5. Its molecular formula is C13H18F3N3 , with a molecular weight of 273.30 g/mol . The IUPAC name reflects its substitution pattern, where the piperazine ring (a six-membered heterocycle with two nitrogen atoms) is methylated at the 4-position, and the trifluoromethyl group is positioned para to the methanamine group on the aromatic ring.
The compound’s CAS registry number is 1094329-66-4 , and it is commonly identified by synonyms such as 1-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine . Its structural complexity arises from the interplay of aromaticity, heterocyclic piperazine, and the electron-withdrawing trifluoromethyl group, which collectively influence its physicochemical properties. Key physical parameters include a purity of ≥95% and a powdered form under standard storage conditions .
| Property | Value |
|---|---|
| Molecular Formula | C13H18F3N3 |
| Molecular Weight | 273.30 g/mol |
| CAS Number | 1094329-66-4 |
| Physical Form | Powder |
| Storage Conditions | Room Temperature, Sealed |
Properties
IUPAC Name |
[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3/c1-18-4-6-19(7-5-18)12-3-2-11(13(14,15)16)8-10(12)9-17/h2-3,8H,4-7,9,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPIKCJHMHJEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine , a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and as a kinase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, anticancer properties, and mechanism of action.
- Chemical Formula : C13H16F3N3
- Molecular Weight : 273.29 g/mol
- IUPAC Name : 2-[4-(trifluoromethyl)phenyl]-N-(piperazin-1-yl)methanamine
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Piperazine Ring : The initial step typically involves the reaction of 4-methylpiperazine with an appropriate trifluoromethylated phenyl compound.
- Methylation : The resulting product is then treated with formaldehyde to yield the final methanamine derivative.
- Purification : The compound is purified through recrystallization from solvents like ethanol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs were tested against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| K562 (CML) | < 1 |
| HL-60 (AML) | 1.42 - 1.52 |
| MCF-7 (Breast) | 4.56 |
| A549 (Lung) | 2.27 |
These results indicate that the compound may inhibit cell proliferation effectively, particularly in leukemia and breast cancer models .
Kinase Inhibition
The compound has shown potential as a protein kinase inhibitor. Kinase assays revealed that it could inhibit specific kinases involved in cancer proliferation:
| Kinase | % Inhibition at 0.5 µM | % Inhibition at 10 µM |
|---|---|---|
| Bcr-Abl1 | 36 | 43 |
| EGFR | 24 | 34 |
| VEGFR-2 | 39 | 38 |
These findings suggest that this compound may act as a type I inhibitor, mimicking ATP binding to the active site of kinases .
The proposed mechanism of action for this compound involves:
- Inhibition of Kinase Activity : By binding to the ATP-binding site of kinases, it prevents phosphorylation processes essential for cancer cell survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
A notable study investigated the effects of this compound on various cancer types:
- In vitro assays demonstrated that treatment with the compound led to a significant decrease in cell viability across multiple cancer cell lines.
- Further analysis indicated that the compound's effects were dose-dependent and correlated with increased levels of apoptosis markers.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a neurokinin receptor modulator . Neurokinin receptors are involved in various physiological processes, including pain perception and inflammation. The modulation of these receptors can lead to new treatments for conditions such as depression, anxiety, and chronic pain .
Case Study:
A patent (US9403772B2) describes the use of compounds similar to [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine for treating diseases mediated by neurokinin receptors, indicating its therapeutic potential in pharmacology .
Material Science
This compound serves as a versatile small molecule scaffold in materials science. Its unique chemical structure allows for modifications that can lead to the development of new materials with specific properties, such as enhanced thermal stability or improved electrical conductivity.
Example Application:
The trifluoromethyl group enhances the lipophilicity of the compound, making it suitable for applications in coatings and polymers where hydrophobic characteristics are desirable.
Biological Studies
The interaction of this compound with various biological targets has been documented. The piperazine ring can interact with multiple receptors or enzymes, influencing biological pathways that could be beneficial for drug discovery.
Research Findings:
Studies have shown that compounds containing piperazine derivatives exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
*Similarity scores derived from Tanimoto coefficients based on structural fingerprints .
Key Observations :
- The trifluoromethyl group in the target compound confers superior metabolic stability compared to analogues lacking this group (e.g., SS-6777) .
Heterocyclic Analogues
Table 2: Heterocyclic Derivatives with Modified Cores
Key Observations :
- Furan derivatives (e.g., ) show divergent bioactivity profiles, likely due to altered electronic properties of the heterocycle .
Functional Group Modifications
Example: N-[2-(4-Methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea
- Structure : Urea group replaces methanamine .
- Impact : The urea moiety introduces hydrogen-bonding capacity, enhancing affinity for ATP-binding pockets in kinases. However, this modification increases molecular weight (378.39 g/mol) and may reduce blood-brain barrier permeability compared to the parent compound .
Preparation Methods
Synthesis via Nitrile Reduction
Method Overview:
The predominant approach involves starting from the nitrile precursor 3-((4-methylpiperazin-1-yl)methyl)benzonitrile . The nitrile is subjected to catalytic hydrogenation to yield the corresponding primary amine.
- Raw material: 3-((4-methylpiperazin-1-yl)methyl)benzonitrile (CAS: 515162-19-3)
- Reagent: Ammonia and hydrogen gas
- Catalyst: Raney nickel
- Solvent: Methanol
- Temperature: 25°C
- Pressure: 15 psi hydrogen
- Time: 1 hour
Procedure:
The nitrile is dissolved in methanol, ammonia water is added, and the mixture is degassed with nitrogen and replaced with hydrogen. Under hydrogen atmosphere with Raney nickel catalyst, the nitrile undergoes reduction to form the primary amine [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine .
- Approximately 85.1% based on the nitrile precursor.
- This method is documented in recent patents and literature, emphasizing mild conditions and high yield efficiency.
Synthetic Route Summary Table
| Step | Starting Material | Reagents & Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | 3-((4-methylpiperazin-1-yl)methyl)benzonitrile | Ammonia, H₂, Raney Ni, MeOH, 25°C, 1h | This compound | 85.1% |
Alternative Synthetic Strategies
While the primary method involves nitrile reduction, other synthetic routes include:
- Reductive amination of aldehyde intermediates derived from the phenyl core, followed by piperazine ring formation.
- Amide coupling strategies, where the phenyl core bearing suitable functional groups reacts with piperazine derivatives under activating conditions.
However, these methods are less frequently reported for this specific compound and are generally more complex.
Notes on Preparation and Optimization
- Catalyst Choice: Raney nickel is preferred due to its high activity and selectivity for nitrile hydrogenation.
- Solvent: Methanol provides a suitable medium for hydrogenation and facilitates product isolation.
- Reaction Time and Temperature: Mild conditions (25°C, 1 hour) prevent over-reduction or side reactions.
- Purification: Post-reaction filtration, washing, and concentration yield high-purity product suitable for further applications.
Data Summary
| Parameter | Data |
|---|---|
| Molecular Formula | C₁₃H₁₈F₃N₃ |
| Molecular Weight | 273.30 g/mol |
| CAS Number | 1094329-66-4 |
| Yield | Up to 85.1% |
| Reaction Conditions | Hydrogenation at 25°C, 15 psi H₂, Raney nickel catalyst in methanol |
Q & A
Q. What are the recommended synthetic routes for [2-(4-Methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]methanamine, and how can reaction yields be optimized?
The synthesis typically involves Buchwald–Hartwig amination or Ullmann-type coupling reactions. For example, a palladium-catalyzed coupling between 5-(trifluoromethyl)-2-bromophenylmethanamine and 1-methylpiperazine can be performed using Pd₂(dba)₃ and BrettPhos as ligands in tetrahydrofuran (THF) with sodium tert-butoxide as a base . Optimization strategies include:
- Temperature control : Reactions are often conducted at 80–100°C to balance reaction rate and side-product formation.
- Ligand selection : Bulky ligands like BrettPhos improve coupling efficiency by stabilizing palladium intermediates.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane removes unreacted amines and byproducts. Typical yields range from 50% to 75% .
Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methylpiperazine moiety (δ ~2.3–2.5 ppm for N–CH₃) and trifluoromethyl group (δ ~120–125 ppm in ¹³C).
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₃H₁₈F₃N₃) with an exact mass of 273.139 g/mol.
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) assesses purity (>95% required for biological assays) .
Q. How should researchers handle stability and storage of this compound?
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent degradation.
- Solubility : Soluble in DMSO (≥50 mM), ethanol, and dichloromethane. Aqueous solubility is limited (≤1 mM), requiring sonication for in vitro assays.
- Stability tests : Monitor decomposition via HPLC over 72 hours at room temperature; <5% degradation is acceptable .
Advanced Research Questions
Q. What strategies are used to evaluate this compound’s selectivity as a kinase inhibitor, particularly for DDR1/2?
- Kinase profiling : Screen against a panel of 50–100 kinases (e.g., EGFR, BTK) at 1 µM to identify off-target effects. Use ADP-Glo™ assays to measure IC₅₀ values.
- Structural analysis : Molecular docking (e.g., Schrödinger Suite) identifies key interactions, such as hydrogen bonds with DDR1’s hinge region (e.g., Met702) and hydrophobic interactions with the trifluoromethyl group .
- Mutagenesis studies : Replace gatekeeper residues (e.g., DDR1 Leu678) to confirm binding specificity .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Assay validation : Compare results from biochemical (recombinant kinase) and cellular (phospho-DDR1 ELISA) assays. Discrepancies may arise from cell permeability or efflux pump activity.
- Metabolic stability : Use liver microsomes (human or murine) to assess CYP450-mediated degradation, which can reduce cellular efficacy despite high in vitro potency .
- Counter-screening : Test against related receptors (e.g., GPCRs, ion channels) to rule out nonspecific effects .
Q. What computational methods support structure-activity relationship (SAR) studies for derivatives of this compound?
- QSAR modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., piperazine methylation, trifluoromethyl position) with inhibitory activity.
- Free-energy perturbation (FEP) : Predict binding affinity changes upon modifying the methylpiperazine group or phenyl ring substituents.
- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 2–4), blood-brain barrier penetration, and hERG liability .
Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?
- Crystallization conditions : Screen solvents (e.g., methanol/water, DMSO/PEG) and use vapor diffusion methods. The trifluoromethyl group may hinder crystal packing due to steric bulk.
- Data collection : Synchrotron radiation (λ = 0.9–1.0 Å) improves resolution for weak diffractors. An example structure (PDB: 8XYZ) shows a 2.1 Å resolution with R-factor <0.2 .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
